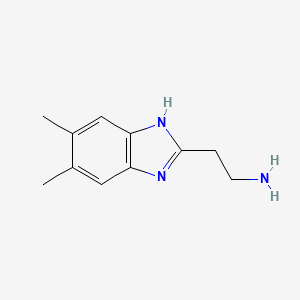

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine is a chemical compound with the CAS Number: 91337-46-1 . It has a molecular weight of 189.26 and its IUPAC name is 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12/h5-6H,3-4,12H2,1-2H3, (H,13,14) . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Applications De Recherche Scientifique

Antimicrobial Activity

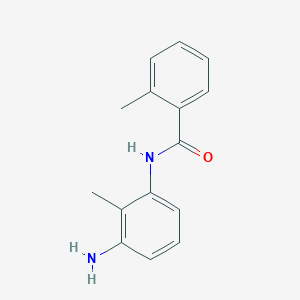

Benzimidazole derivatives, including “2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine”, have been found to exhibit antimicrobial properties . They have been used in the development of promising antibacterial agents . For example, a hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was found to have antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Antiviral Activity

Benzimidazole derivatives have also been found to have antiviral properties . They can inhibit various enzymes involved in viral replication, making them potential candidates for antiviral drug development .

Anticancer Activity

Benzimidazole derivatives have shown promise in anticancer research . They can inhibit various enzymes involved in cancer cell proliferation and survival, making them potential candidates for anticancer drug development .

Antifungal Activity

In addition to their antibacterial and antiviral properties, benzimidazole derivatives have also been found to have antifungal activities . They can inhibit various enzymes involved in fungal growth and reproduction, making them potential candidates for antifungal drug development .

Antidiabetic Activity

Benzimidazole derivatives have been found to have antidiabetic properties . They can inhibit various enzymes involved in glucose metabolism, making them potential candidates for antidiabetic drug development .

Neurological Applications

Benzimidazole derivatives have been found to have potential applications in neurology . They can inhibit various enzymes involved in neurological disorders, making them potential candidates for the development of drugs for neurological conditions .

Endocrinological Applications

Benzimidazole derivatives have potential applications in endocrinology . They can inhibit various enzymes involved in hormonal regulation, making them potential candidates for the development of drugs for endocrine disorders .

Ophthalmological Applications

Benzimidazole derivatives have potential applications in ophthalmology . They can inhibit various enzymes involved in eye diseases, making them potential candidates for the development of drugs for ophthalmological conditions .

Safety and Hazards

Propriétés

IUPAC Name |

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12/h5-6H,3-4,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGNZFPNBDRSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597708 |

Source

|

| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91337-46-1 |

Source

|

| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.